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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
OD36 hydrochloride is a potent, macrocyclic dual inhibitor of Receptor-Interacting Protein

Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). This document provides a

comprehensive overview of the currently available nonclinical pharmacodynamic data and

discusses the known experimental protocols. While detailed pharmacokinetic parameters for

OD36 hydrochloride are not publicly available, this guide addresses general pharmacokinetic

considerations for macrocyclic kinase inhibitors. OD36 hydrochloride has demonstrated

significant potential in modulating inflammatory responses and aberrant bone morphogenetic

protein (BMP) signaling, positioning it as a compound of interest for further investigation in

related pathologies.

Introduction
OD36 hydrochloride is a synthetic, macrocyclic small molecule that has emerged as a high-

affinity ligand for the ATP-binding pocket of RIPK2 and ALK2. Its dual inhibitory activity

suggests therapeutic potential in a range of inflammatory diseases and disorders characterized

by dysregulated ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP). This

technical guide synthesizes the available preclinical data to provide a detailed understanding of

its mechanism of action, biological effects, and the methodologies used in its initial

characterization.
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Pharmacodynamics
The pharmacodynamics of OD36 hydrochloride are characterized by its potent inhibition of

key kinases involved in inflammation and bone morphogenesis.

Mechanism of Action
OD36 hydrochloride functions as a competitive inhibitor at the ATP-binding site of its target

kinases. By occupying this pocket, it prevents the phosphorylation of downstream substrates,

thereby interrupting the signaling cascades initiated by these enzymes.
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Caption: Inhibition of RIPK2 and ALK2 signaling pathways by OD36 hydrochloride.

Potency and Selectivity
OD36 hydrochloride exhibits nanomolar potency against its primary targets. The available

data on its inhibitory activity and binding affinity are summarized in the table below.
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Target Parameter Value Reference

RIPK2 IC50 5.3 nM [1][2][3][4][5]

ALK2 KD 37 nM [1][2][5]

IC50 47 nM [2]

ALK2 (R206H mutant) IC50 22 nM [2]

ALK1 KD 90 nM [2]

In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the biological effects of OD36 hydrochloride in both

cellular and animal models.

Inhibition of BMP Signaling: In KS483 cells, OD36 (0.1-1 μM) effectively inhibited Bone

Morphogenetic Protein 6 (BMP-6)-induced phosphorylation of Smad1/5.[2] Furthermore,

preincubation with OD36 (0.5 μM) in endothelial colony-forming cells from FOP patients

completely blocked Activin A-induced Smad1/5 activation and the expression of target genes

ID-1 and ID-3.[1][5]

Anti-inflammatory Effects: In an in vivo mouse model of acute peritonitis induced by muramyl

dipeptide (MDP), a single intraperitoneal dose of OD36 (6.25 mg/kg) significantly reduced

the recruitment of inflammatory cells, particularly neutrophils and lymphocytes, to the

peritoneum.[1] This was accompanied by a decrease in the expression of RIPK2-specific

genes and inflammatory cytokines and chemokines.[1]

Pharmacokinetics
Detailed pharmacokinetic data for OD36 hydrochloride, including its absorption, distribution,

metabolism, and excretion (ADME) properties, are not currently available in the public domain.

The following section provides a general overview of the pharmacokinetic considerations for

macrocyclic kinase inhibitors.

General Considerations for Macrocyclic Kinase
Inhibitors
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Macrocyclic structures are often employed in kinase inhibitor design to enhance potency and

selectivity by pre-organizing the molecule into a bioactive conformation. However, their

pharmacokinetic properties can be variable.

Absorption and Bioavailability: Oral bioavailability can be a challenge for macrocycles due to

their often larger size and potential for poor solubility and permeability. Formulation

strategies are often critical to achieve adequate oral exposure.

Distribution: The volume of distribution can be influenced by the physicochemical properties

of the macrocycle, such as lipophilicity and plasma protein binding.

Metabolism: Hepatic metabolism is a common clearance pathway for kinase inhibitors. The

macrocyclic scaffold can sometimes shield parts of the molecule from metabolic enzymes,

potentially leading to lower clearance and a longer half-life.

Excretion: The routes of excretion (renal and/or fecal) will depend on the properties of the

parent drug and its metabolites.

Further studies are required to elucidate the specific pharmacokinetic profile of OD36
hydrochloride.

Experimental Protocols
In Vivo MDP-Induced Peritonitis Model
The following protocol was used to assess the in vivo anti-inflammatory activity of OD36
hydrochloride.

Experimental Workflow for In Vivo Peritonitis Model
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Caption: Workflow of the MDP-induced acute peritonitis mouse model.
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Methodology:

Animal Model: The study utilized a mouse model of acute peritonitis.

Drug Administration: Mice were administered either a vehicle control or OD36
hydrochloride at a dose of 6.25 mg/kg via intraperitoneal (i.p.) injection.[1]

Induction of Peritonitis: Thirty minutes after drug administration, peritonitis was induced by an

i.p. injection of 150 µg of muramyl dipeptide (MDP).[1]

Sample Collection: Four hours after MDP administration, the mice were euthanized, and a

peritoneal lavage was performed to collect the cellular infiltrate.[1]

Analysis: The collected cells were analyzed to determine the differential counts of white

blood cells (WBCs), including neutrophils and lymphocytes. RNA was also extracted from the

infiltrating cells for quantitative real-time polymerase chain reaction (qRT-PCR) analysis to

measure the expression of RIPK2-specific genes and inflammatory cytokines and

chemokines.[1]

Conclusion
OD36 hydrochloride is a potent dual inhibitor of RIPK2 and ALK2 with demonstrated efficacy

in preclinical models of inflammation and diseases driven by aberrant BMP signaling. Its

mechanism of action and in vivo effects are well-characterized. However, a significant gap in

knowledge exists regarding its pharmacokinetic properties. Future studies elucidating the

ADME profile of OD36 hydrochloride will be critical for its further development as a potential

therapeutic agent. The information presented in this guide provides a solid foundation for

researchers and drug development professionals interested in this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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